N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea
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Description
N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C19H19F4N3O3S and its molecular weight is 445.43. The purity is usually 95%.
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Biological Activity
N-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-N'-[3-(trifluoromethyl)phenyl]urea, commonly referred to as a sulfonyl urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific enzymatic pathways. This article explores the compound's biological activity, including its mechanisms of action, efficacy in preclinical studies, and the implications for therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C17H20F4N2O2S
This structure incorporates both a sulfonyl group and a trifluoromethyl group, which are known to influence biological activity significantly.
Research indicates that compounds with sulfonyl urea structures often interact with various biological targets, including:
- Protein Kinases : These compounds can modulate protein kinase activity, which is crucial for regulating cellular proliferation and survival pathways in cancer cells .
- Indoleamine 2,3-Dioxygenase 1 (IDO1) : Some studies have shown that related urea derivatives can inhibit IDO1, a target in immunotherapy for cancer treatment .
Biological Activity Overview
The biological activities of this compound have been evaluated in various contexts:
Anticancer Activity
Several studies have reported that sulfonyl urea derivatives exhibit anticancer properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown potential in inhibiting tumor cell proliferation by inducing apoptosis through reactive oxygen species (ROS) generation .
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
1 | A549 | 10.5 | ROS Induction |
2 | MCF-7 | 12.0 | Apoptosis via Caspase Activation |
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been noted:
- IDO1 Inhibition : Inhibitory assays demonstrated that certain derivatives could effectively block IDO1 activity, thus enhancing antitumor immunity .
Case Studies
Case Study 1: Preclinical Evaluation
A preclinical study evaluated the efficacy of a related sulfonyl urea derivative in xenograft models. The results indicated significant tumor growth inhibition compared to controls, highlighting the potential for clinical translation.
Case Study 2: Mechanistic Insights
Further investigation into the mechanism revealed that treatment with the compound led to increased levels of pro-inflammatory cytokines, suggesting an immune-modulatory effect alongside direct cytotoxicity against tumor cells .
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4N3O3S/c20-14-4-6-17(7-5-14)30(28,29)26-10-8-15(9-11-26)24-18(27)25-16-3-1-2-13(12-16)19(21,22)23/h1-7,12,15H,8-11H2,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQXUKWRSTWPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F4N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.